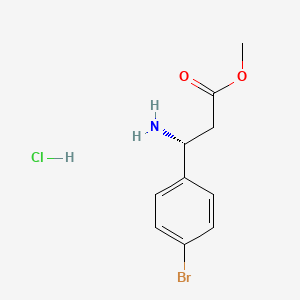![molecular formula C11H21NO3 B6156410 tert-butyl N-{2-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate CAS No. 1934483-16-5](/img/no-structure.png)
tert-butyl N-{2-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-{2-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate is a carbamate derivative . It is a structural isomer of tert-butyl carbamate (TBC). This compound is a white crystalline solid that is soluble in water and alcohols.
Synthesis Analysis
Tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate can be synthesized in three steps (40 % overall yield) from N, Ndibenzyl-2-benzyloxyacetamide starting with its reductive cyclopropanation . The first step involves the formation of a cyclopropane ring, followed by the addition of a hydroxymethyl group to the cyclopropane. The final step involves the addition of a tert-butyl carbamate group to the hydroxymethyl group .Molecular Structure Analysis
The molecular formula of this compound is C11H21NO3 . The molecular weight is 215.29 .Physical And Chemical Properties Analysis
This compound is a solid substance . The molecular weight of the compound is 221.25 .Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-{2-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate involves the protection of the amine group, followed by the alkylation of the protected amine with 1-(hydroxymethyl)cyclopropane-1-carboxylic acid, and deprotection of the resulting product.", "Starting Materials": [ "tert-butyl carbamate", "1-(hydroxymethyl)cyclopropane-1-carboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "diethyl ether", "dichloromethane", "triethylamine", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "magnesium sulfate", "water" ], "Reaction": [ "Protection of the amine group of tert-butyl carbamate with DCC and DMAP in dichloromethane to form tert-butyl N,N'-dicyclohexylcarbamate", "Alkylation of the protected amine with 1-(hydroxymethyl)cyclopropane-1-carboxylic acid in the presence of triethylamine in dichloromethane to form tert-butyl N-{2-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate", "Deprotection of the carbamate with hydrochloric acid in diethyl ether to form the final product", "Extraction of the product with sodium bicarbonate and water, followed by drying with magnesium sulfate and filtration", "Evaporation of the solvent and purification of the product by column chromatography using a mixture of dichloromethane and hexanes as the eluent" ] } | |
Número CAS |
1934483-16-5 |
Fórmula molecular |
C11H21NO3 |
Peso molecular |
215.3 |
Pureza |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



